2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are recognized for their diverse pharmacological activities, particularly in antimicrobial and anti-inflammatory applications. The structure of this compound features a phenyl group, an oxadiazole ring, and a sulfanyl group, which contribute to its unique chemical properties and potential biological activities .
2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide is classified under the oxadiazole family of compounds, which are characterized by the presence of a five-membered ring containing two nitrogen atoms and three carbon atoms. This class is known for its significant biological activities and has been extensively studied for potential therapeutic applications .
The synthesis of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide can be represented with the following structural data:
Property | Data |
---|---|
Molecular Formula | C19H19N3O2S |
Molecular Weight | 353.4 g/mol |
IUPAC Name | 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
InChI Key | LRXKCTDHIHXHPF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C |
The structure includes functional groups that influence its reactivity and biological activity. The presence of the ethylsulfanyl group enhances the compound's lipophilicity, potentially improving its bioavailability .
The chemical reactions involving 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide primarily focus on its synthesis and modifications. Key reactions include:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or tailor it for specific applications.
The mechanism of action for 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide involves interaction with specific biological targets:
This mechanism suggests that the compound could serve as a lead structure for developing new antimicrobial or anti-inflammatory agents.
The physical and chemical properties of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide are essential for understanding its behavior in biological systems:
These properties influence its formulation in pharmaceutical applications and determine its stability under various conditions .
The scientific uses of 2-[4-(ethylsulfanyl)phenyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide include:
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5